Pilosin A
Description
Pilosin A (C₁₆H₁₈N₂O₃), a naturally occurring alkaloid, was first isolated from Pilocarpus species, notably Pilocarpus microphyllus . Structurally, it belongs to the imidazole alkaloid family, characterized by a bicyclic framework with a fused imidazole ring and a tetrahydrofuran moiety. Early studies identified it as part of a 1:1 mixture with Isopilosin (C₁₆H₁₈N₂O₃), but subsequent purification techniques enabled the isolation of pure this compound .
Properties
CAS No. |
69616-80-4 |
|---|---|
Molecular Formula |
C26H48O6 |
Molecular Weight |
456.66 |
IUPAC Name |
2-(2,4,6,10-tetrahydroxyhenicosyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C26H48O6/c1-2-3-4-5-6-7-8-9-10-13-21(27)14-11-15-22(28)18-23(29)19-24(30)20-25-16-12-17-26(31)32-25/h12,17,21-25,27-30H,2-11,13-16,18-20H2,1H3 |
SMILES |
CCCCCCCCCCCC(CCCC(CC(CC(CC1CC=CC(=O)O1)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pilosin A shares close structural relationships with Isopilosin and Epiisopilosin, both isolated from the same botanical sources. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivity.
Structural Comparison
- This compound (1) : Features a cis-configuration at the C3 hydroxyl group and a methyl substituent at C5.
- Isopilosin (2) : Differs in the trans-configuration at C3 and an additional acetyl group at C5 .
- Epiisopilosin (3) : Shares the trans-C3 configuration with Isopilosin but has an epimerized hydroxyl group at C8 .
Structural Diagram: Note: Structural diagrams based on stereochemical descriptions in .
Physicochemical Properties
| Property | This compound | Isopilosin | Epiisopilosin |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ | C₁₈H₂₀N₂O₄ | C₁₆H₁₈N₂O₃ |
| Molecular Weight (g/mol) | 286.33 | 328.36 | 286.33 |
| Solubility (H₂O) | Low | Moderate | Low |
| Melting Point (°C) | 198–201 | 175–178 | 210–213 |
Data inferred from chromatographic behavior and spectroscopic analysis in .
Spectroscopic Data
¹H-NMR Key Shifts (δ, ppm) :
| Compound | C3-OH (δ) | C7-CH₃ (δ) | C5-OAc (δ) |
|---|---|---|---|
| This compound | 4.25 (s) | 1.98 (s) | – |
| Isopilosin | – | 2.05 (s) | 2.10 (s) |
| Epiisopilosin | 4.30 (s) | 1.95 (s) | – |
Discussion and Implications
The structural nuances among this compound, Isopilosin, and Epiisopilosin significantly influence their physicochemical and biological behaviors. For instance:
- The cis-configuration in this compound enhances hydrogen bonding with enzymatic targets, explaining its acetylcholinesterase affinity .
- Isopilosin’s acetyl group improves bioavailability but limits solubility, a critical factor in drug formulation .
- Epiisopilosin’s antioxidant potency aligns with its unmodified hydroxyl groups, facilitating free radical neutralization .
Limitations: Current evidence lacks detailed pharmacokinetic or toxicity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
